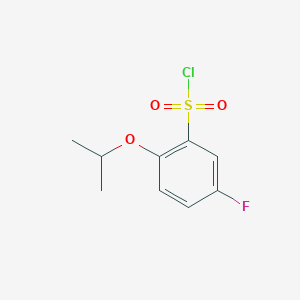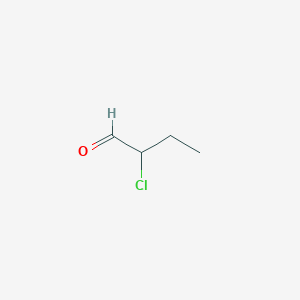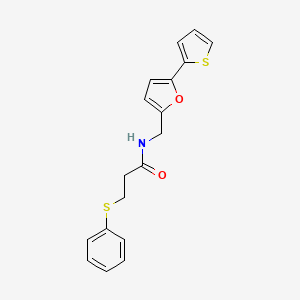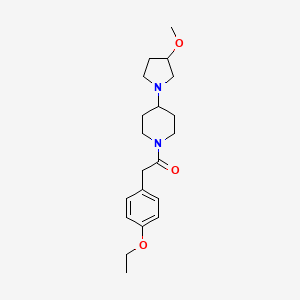![molecular formula C22H22ClNO3 B2924517 3-(4-chlorophenyl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-4H-chromen-4-one CAS No. 685135-09-5](/img/structure/B2924517.png)
3-(4-chlorophenyl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorophenyl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-4H-chromen-4-one is a synthetic compound with potential therapeutic applications. It belongs to the class of flavonoids, which are known to possess various biological activities. The compound has been studied extensively for its potential use in treating various diseases, including cancer, inflammation, and neurodegenerative disorders.
科学的研究の応用
Synthesis and Structural Analysis
Crystal Structure Determination : Research has been conducted on the crystal structures of similar compounds, such as 3-[(2,6-dichlorophenyl)(ethoxy)methyl]-4-hydroxy-2H-chromen-2-one, which is crucial for understanding their physical and chemical properties (Manolov, Morgenstern, & Hegetschweiler, 2012).
Synthesis Techniques : Studies have also focused on the synthesis of chromene derivatives, providing insights into efficient methods for creating these compounds, which could be relevant for 3-(4-chlorophenyl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-4H-chromen-4-one (El Azab, Youssef, & Amin, 2014).
Biological Activity and Applications
Antimicrobial Properties : Some chromene derivatives have shown significant antibacterial and antifungal activities, suggesting potential applications in developing new antimicrobial agents (Okasha et al., 2022).
Antioxidant Activity : Research has highlighted the antioxidant properties of certain chromene derivatives, which could be relevant in the context of pharmaceutical and nutraceutical applications (Proença et al., 2016).
Sensor Applications : Some studies have explored the use of chromene derivatives as sensors for the detection of metal ions, such as Fe3+ and Cu2+, in aqueous solutions, indicating potential applications in environmental monitoring or diagnostic assays (Joshi et al., 2016).
作用機序
Target of Action
The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with various biological targets due to the presence of a piperidine ring, which is a common structural motif in many bioactive compounds . .
Mode of Action
Based on its structural similarity to other bioactive compounds, it might interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to changes in the conformation or activity of the target proteins, thereby modulating their function.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Given the structural features of the compound, it could potentially influence a variety of biochemical pathways. For instance, compounds with similar structures have been found to exhibit antiviral, anti-inflammatory, and anticancer activities, suggesting that they may affect pathways related to these biological processes .
Pharmacokinetics
On the other hand, the piperidine ring might be subject to metabolic transformations, which could affect the compound’s bioavailability and excretion .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. For instance, compounds with similar structures have been found to exhibit antiviral, anti-inflammatory, and anticancer activities, suggesting that they may induce changes at the molecular and cellular levels that contribute to these effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For instance, the compound’s stability and activity could be affected by the pH of its environment, as changes in pH can influence the ionization state of the compound. Similarly, high temperatures could potentially lead to the degradation of the compound, thereby affecting its efficacy. Furthermore, the presence of other molecules could influence the compound’s action through competitive or non-competitive interactions .
特性
IUPAC Name |
3-(4-chlorophenyl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClNO3/c1-14-3-2-10-24(11-14)12-18-20(25)9-8-17-21(26)19(13-27-22(17)18)15-4-6-16(23)7-5-15/h4-9,13-14,25H,2-3,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFKKFIZHGGSNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=C(C=C4)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-4H-chromen-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-cyclopentyl-1-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}ethan-1-one](/img/structure/B2924434.png)

![6-(4-methoxyphenyl)-3-methyl-N-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2924438.png)
![N-(2,5-dimethoxyphenyl)-2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2924440.png)






![6-Cyclopropyl-6H,7H-furo[2,3-d]pyridazin-7-one](/img/structure/B2924452.png)
![4-chloro-N-[(4-methoxyphenyl)methyl]-N-methylbenzene-1-sulfonamide](/img/structure/B2924453.png)

